(Z)-6-hydroxy-2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-hydroxy-2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring fused with a quinoline moiety, which is further substituted with hydroxy and methoxy groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-hydroxy-2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one typically involves the condensation of 6-methoxyquinoline-2-carbaldehyde with 6-hydroxybenzofuran-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-hydroxy-2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a quinoline-2-carboxylic acid derivative.
Reduction: Formation of a benzofuran-3-ol derivative.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-hydroxy-2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and biological activities make it a promising candidate for the development of new drugs for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-6-hydroxy-2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-hydroxybenzofuran-3(2H)-one: Lacks the quinoline moiety and methoxy group.
6-methoxyquinoline-2-carbaldehyde: Lacks the benzofuran ring and hydroxy group.
2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one: Lacks the hydroxy group.
Uniqueness
(Z)-6-hydroxy-2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one is unique due to the presence of both the benzofuran and quinoline moieties, as well as the hydroxy and methoxy substituents. This combination of structural features imparts unique chemical and biological properties to the compound, making it a valuable subject for scientific research and industrial applications.
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(6-methoxyquinolin-2-yl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c1-23-14-5-7-16-11(8-14)2-3-12(20-16)9-18-19(22)15-6-4-13(21)10-17(15)24-18/h2-10,21H,1H3/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXIZERVPFANMV-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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